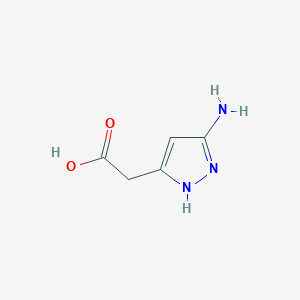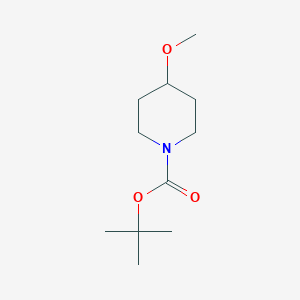
叔丁基 4-甲氧基哌啶-1-羧酸酯
概述
描述
Synthesis Analysis
The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate involves several key steps, including acetonization, Boc protection, and N-methoxy-N-methyl amidation. A notable synthesis route starts from L-cystine, achieving an overall yield of 54% through three steps (Qin et al., 2014). Another approach involves starting from 4-methylpyridinium, with a series of reactions leading to the target compound with a total yield of 80.2%, highlighting an efficient synthesis method suitable for industrial scale-up (Chen Xin-zhi, 2011).
Molecular Structure Analysis
The molecular structure of tert-butyl 4-methoxypiperidine-1-carboxylate derivatives has been analyzed through X-ray crystallography, demonstrating the presence of intramolecular hydrogen bonding which stabilizes the molecular and crystal structure. For example, the compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is characterized by two O—H⋯N and O—H⋯O intramolecular hydrogen bonds, which play a crucial role in its stability (Çolak et al., 2021).
Chemical Reactions and Properties
Tert-butyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions due to its functional groups. It is involved in reactions such as acylation, sulfonation, and substitution, which are fundamental in the synthesis of complex molecules like Vandetanib (Wang et al., 2015). These reactions highlight the compound's chemical versatility and its role as a key intermediate in organic synthesis.
科学研究应用
Synthesis of Biotin Intermediates : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, is synthesized from L-cystine, showcasing its role in the biosynthesis of essential compounds like fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Preparation of Stereoisomers : It is used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating its utility in creating specific molecular configurations, crucial for drug development (Boev et al., 2015).
Protein Tyrosine Kinase Inhibitor Synthesis : It serves as an intermediate in synthesizing CP-690550, a novel protein tyrosine kinase Jak3 inhibitor. This highlights its importance in the development of targeted cancer therapies (Xin-zhi, 2011).
Key Intermediate in Vandetanib Synthesis : It is a crucial intermediate in synthesizing Vandetanib, a drug used for certain types of cancer treatment. This underlines its role in pharmaceutical synthesis (Wang et al., 2015).
Dendrimer Synthesis : Phenylacetylene dendrimers terminated with tert-butyl esters, including derivatives of tert-butyl 4-methoxypiperidine-1-carboxylate, are used in creating dendritic macromolecules with a stiff, hydrocarbon interior. This has implications in materials science and nanotechnology (Pesak et al., 1997).
Synthesis of Cyclic Amino Acid Precursors : It acts as a precursor in synthesizing cyclic amino acids, contributing to the field of amino acid chemistry and its applications in drug design (Hao et al., 2000).
Molecular Structure Characterization : The molecular and crystal structures of compounds synthesized from tert-butyl 4-oxopiperidine-1-carboxylate are studied, contributing to our understanding of molecular interactions and bonding (Çolak et al., 2021).
CDK9 Inhibitors and Ibrutinib Synthesis : It is used in synthesizing key intermediates for CDK9 inhibitors and Ibrutinib, both important in cancer treatment (Hu et al., 2019).
安全和危害
属性
IUPAC Name |
tert-butyl 4-methoxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATASAJREKAPOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620737 | |
| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methoxypiperidine-1-carboxylate | |
CAS RN |
188622-27-7 | |
| Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

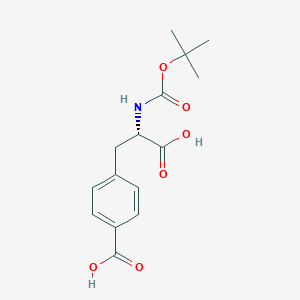
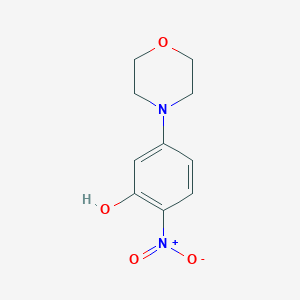
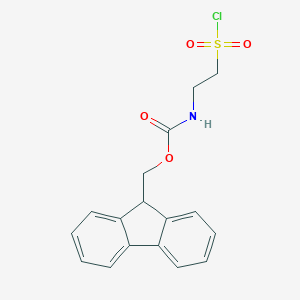
![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)
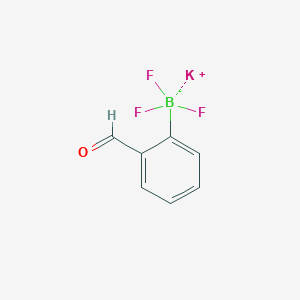
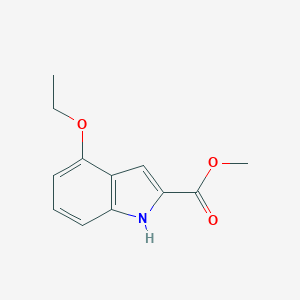
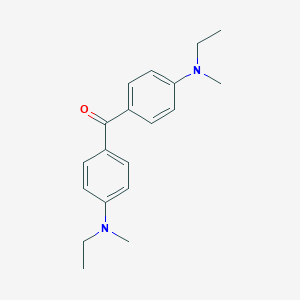
![methyl 2-[(2R)-piperidin-2-yl]acetate](/img/structure/B70941.png)
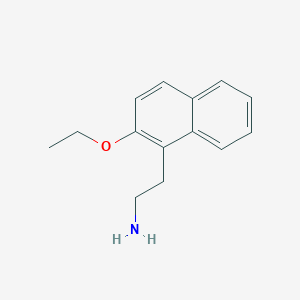
![Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate](/img/structure/B70949.png)
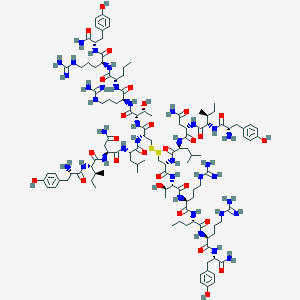
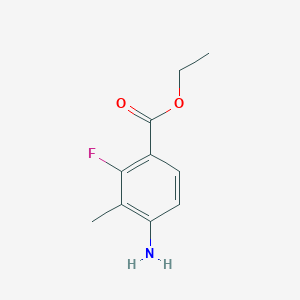
![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
